molecular formula C6H12ClNO3 B6169455 rac-2-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride CAS No. 2751741-45-2

rac-2-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride

Cat. No.: B6169455
CAS No.: 2751741-45-2
M. Wt: 181.6
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride: is a chemical compound with a complex structure that includes a cyclobutyl ring with an amino group and a hydroxyl group, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common approach is to use a cyclobutane derivative as a starting material, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The final step usually involves the formation of the acetic acid moiety and the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the stereochemistry of the compound, as the specific (1R,2S,4R) configuration is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The amino group can be reduced to form an amine.

  • Substitution: : The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Reagents such as acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an amine.

  • Substitution: : Formation of esters or amides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The exact mechanism of action of rac-2-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be determined by the specific context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and functional groups. Similar compounds might include other cyclobutyl derivatives or amino acids with different configurations. These compounds may have different biological activities and applications based on their structural differences.

Properties

CAS No.

2751741-45-2

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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